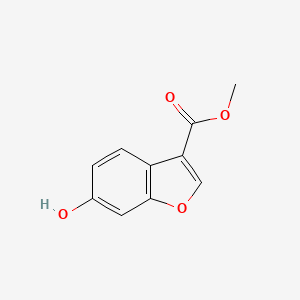

Methyl 6-hydroxybenzofuran-3-carboxylate

Description

Historical Context and Significance of Benzofuran (B130515) Scaffolds in Drug Discovery

The journey of benzofuran in the realm of drug discovery is a rich narrative that spans over a century. Initially identified in coal tar in the late 19th century, the therapeutic potential of benzofuran-containing compounds began to be recognized with the isolation and study of naturally occurring derivatives. Many of these natural products, such as those from the plant families Asteraceae and Fabaceae, demonstrated potent biological effects, paving the way for their investigation as medicinal agents.

The significance of the benzofuran scaffold in drug discovery is underscored by its presence in a number of clinically approved drugs and countless investigational molecules. The structural rigidity and planar nature of the benzofuran core allow it to interact with high specificity with biological targets, including enzymes and receptors. This has led to the development of benzofuran-containing drugs with diverse therapeutic applications, including antiarrhythmic, antifungal, and anticancer agents. The ability of the benzofuran nucleus to serve as a bioisostere for other aromatic systems, such as indole (B1671886), has further expanded its utility in drug design, allowing for the modulation of physicochemical and pharmacokinetic properties to enhance efficacy and reduce toxicity.

The Academic Research Landscape of Benzofuran-3-carboxylate Derivatives

Within the broader family of benzofuran compounds, the benzofuran-3-carboxylate derivatives have garnered significant attention in the academic research community. The introduction of a carboxylate group at the 3-position of the benzofuran ring provides a crucial handle for synthetic elaboration, allowing for the facile introduction of various functional groups and the construction of diverse chemical libraries. This synthetic tractability has made benzofuran-3-carboxylates attractive starting materials for the development of novel compounds with potential therapeutic applications.

Research in this area has been prolific, with numerous studies detailing the synthesis and biological evaluation of a wide range of benzofuran-3-carboxylate derivatives. These investigations have explored the impact of various substituents on the benzofuran core, leading to the identification of compounds with promising antimicrobial, anti-inflammatory, and anticancer activities. For instance, studies have shown that the incorporation of different amine or amide functionalities at the carboxylate position can significantly influence the biological activity profile of the resulting molecules. The ongoing exploration of the chemical space around the benzofuran-3-carboxylate scaffold continues to be a vibrant area of academic inquiry, with the potential to yield new and effective therapeutic agents.

Specific Research Focus: Methyl 6-hydroxybenzofuran-3-carboxylate and Related Structures

A particular area of interest within the study of benzofuran-3-carboxylate derivatives is the investigation of compounds bearing a hydroxyl group on the benzene (B151609) ring, such as this compound. The presence of a phenolic hydroxyl group can significantly impact a molecule's biological activity through various mechanisms, including acting as a hydrogen bond donor or acceptor, and participating in antioxidant processes.

While direct and extensive research specifically on the biological activities of this compound is not widely published, its corresponding carboxylic acid, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, has been identified as a key intermediate in the synthesis of Fruquintinib, an approved anticancer drug. This highlights the pharmaceutical relevance of this specific substitution pattern on the benzofuran scaffold.

Research on structurally related compounds provides valuable insights into the potential of this class of molecules. For example, studies on various 6-hydroxybenzofuran (B80719) derivatives have demonstrated significant antimicrobial and anticancer properties. The strategic placement of the hydroxyl group at the 6-position, combined with the carboxylate functionality at the 3-position, offers a promising template for the design of novel bioactive compounds. The methyl ester, in this case, often serves as a protected form of the carboxylic acid or as a modulator of the compound's physicochemical properties, such as its cell permeability. Further investigation into this compound and its analogs is a logical and promising direction for the discovery of new therapeutic leads.

A study on the synthesis and cytotoxic evaluation of derivatives of the closely related Methyl 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylate has provided valuable data on the anticancer potential of this structural class. nih.gov In this research, various modifications were made to the core structure, and the resulting compounds were tested against several cancer cell lines.

| Compound | Modification | K562 (Leukemia) IC₅₀ (µM) | MOLT-4 (Leukemia) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) |

|---|---|---|---|---|

| Compound A | Initial Structure | >100 | >100 | >100 |

| Compound B | Bromination of acetyl group | 15.5 | 12.3 | 25.1 |

| Compound C | Reduction of acetyl group | 55.2 | 68.4 | 89.7 |

The data from this study indicates that specific structural modifications, such as bromination, can significantly enhance the cytotoxic activity of these benzofuran derivatives against various cancer cell lines. This underscores the potential for discovering potent anticancer agents through the systematic chemical modification of the this compound scaffold.

Physicochemical Properties of 6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid

The physicochemical properties of the parent carboxylic acid are crucial for its handling, formulation, and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 192.17 g/mol |

| Molecular Formula | C₁₀H₈O₄ |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 192.042259 g/mol |

| Topological Polar Surface Area | 70.7 Ų |

These properties suggest that the molecule has good potential for oral bioavailability, as it generally adheres to Lipinski's rule of five. The presence of both hydrogen bond donors and acceptors indicates its potential for specific interactions with biological targets.

Structure

3D Structure

Properties

Molecular Formula |

C10H8O4 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

methyl 6-hydroxy-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C10H8O4/c1-13-10(12)8-5-14-9-4-6(11)2-3-7(8)9/h2-5,11H,1H3 |

InChI Key |

WRKIZKFENYJJPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=COC2=C1C=CC(=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 6 Hydroxybenzofuran 3 Carboxylate and Analogues

Established Synthetic Routes to 6-Hydroxybenzofuran-3-carboxylic Acid Precursors

The construction of the 6-hydroxybenzofuran-3-carboxylic acid core is a critical step that has been approached through several distinct synthetic pathways. These methods aim to provide efficient and scalable access to this important precursor.

Pechmann Condensation and Subsequent Transformations

The Pechmann condensation is a well-established method for the synthesis of coumarins, which are structurally related to benzofurans. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org While the direct synthesis of benzofuran-3-carboxylic acids via the Pechmann reaction is not its primary application, the coumarin (B35378) products can potentially be transformed into benzofurans through subsequent rearrangement reactions.

The mechanism of the Pechmann condensation involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, ortho to the hydroxyl group. wikipedia.org A final dehydration step yields the coumarin ring system. wikipedia.org

Table 1: Overview of Pechmann Condensation for Coumarin Synthesis

| Reactants | Catalyst | Product | Key Features |

| Phenol and β-ketoester | Strong Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) | Coumarin | Acid-catalyzed condensation; formation of a lactone ring. wikipedia.orgnih.gov |

Transformation of the resulting coumarin into a benzofuran (B130515) derivative would require a ring-opening and subsequent re-cyclization strategy. For example, a Perkin rearrangement of a 3-halocoumarin can lead to a benzofuran-2-carboxylic acid, though this is not the target 3-carboxylic acid isomer. mdpi.com The development of a direct and high-yielding transformation from a Pechmann product to a 6-hydroxybenzofuran-3-carboxylic acid remains an area for further investigation.

Robust and Scalable Synthesis Protocols

The key steps in this optimized tandem process have been elucidated through 1H NMR monitoring, providing a deeper understanding of the reaction sequence and the nature of the intermediates formed. figshare.com This robust protocol highlights the importance of process optimization for the large-scale production of this key benzofuran intermediate. figshare.com

Table 2: Key Features of a Robust Synthesis of 6-hydroxybenzofuran-3-carboxylic Acid

| Number of Steps | Process Type | Overall Yield | Purity | Key Advantage |

| 4 | One-pot tandem process | 40% | >99% | Robust, scalable, and cost-effective for manufacturing. figshare.com |

Copper-Catalyzed Intramolecular C-O Bond Formation

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of benzofurans. nih.govrsc.org These methods often involve the intramolecular cyclization of appropriately substituted phenols. nih.gov One common approach is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org This transformation consists of a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization to form the benzofuran ring. rsc.org

Another strategy involves the copper-catalyzed intramolecular cyclization of 2-alkynyl phenols. nih.gov In this process, a catalytic amount of a copper salt, such as copper(I) chloride, in the presence of a base like cesium carbonate, can efficiently promote the cyclization to yield 2-substituted benzofurans. nih.gov While these methods typically yield 2-substituted benzofurans, modifications to the starting materials could potentially direct the synthesis towards 3-carboxylated products.

Table 3: Copper-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst System | Key Transformation |

| Phenols and alkynes | Copper catalyst and molecular oxygen | Sequential nucleophilic addition and aerobic oxidative cyclization. rsc.org |

| 2-Alkynyl phenols | CuCl and Cs₂CO₃ | Intramolecular cyclization. nih.gov |

Transition Metal-Free Approaches to Benzofuran-3-carboxylates

In an effort to develop more sustainable and cost-effective synthetic methods, transition-metal-free approaches to benzofuran synthesis have been explored. frontiersin.orgmdpi.com A concise and highly efficient synthetic pathway has been developed for 2-substituted methyl benzo[b]furan-3-carboxylates without the use of a transition metal catalyst. researchgate.net

This method provides a convenient route to benzofuran-3-carboxylates and is applicable to a diverse range of substrates. researchgate.net The absence of a metal catalyst simplifies the purification process and reduces the environmental impact of the synthesis. researchgate.net While this method directly produces the methyl ester, it provides a clear pathway to the corresponding carboxylic acid precursor through hydrolysis.

Table 4: Transition-Metal-Free Synthesis of Benzofuran-3-carboxylates

| Key Features | Advantages |

| Avoids the use of transition metal catalysts. researchgate.net | Cost-effective, environmentally friendly, and simplified purification. researchgate.net |

| Proceeds through a concise and efficient pathway. researchgate.net | High yields and good functional group tolerance. researchgate.net |

Brønsted Acid-Mediated Cascade Reactions in Benzofuran Synthesis

Brønsted acid-mediated cascade reactions represent another metal-free approach to the synthesis of substituted benzofurans. nih.gov These reactions have gained significant attention in organic synthesis for the construction of carbon-carbon and carbon-oxygen bonds. nih.gov For instance, triflic acid has been used to mediate the reaction of substituted quinone imine ketals with dicarbonyl compounds to afford substituted benzofuran cores in high yields. nih.gov

Another example involves the triflic acid-mediated synthesis of benzofuran derivatives from o-alkynylphenols. nih.gov The proposed mechanism involves the protonation of a vinylogous ester derived from the o-alkynyl phenol to form an oxocarbenium ion, which then undergoes further transformations to yield the benzofuran ring. nih.gov These methods offer a powerful strategy for the construction of the benzofuran scaffold under mild and metal-free conditions.

Esterification of 6-Hydroxybenzofuran-3-carboxylic Acid to Methyl 6-hydroxybenzofuran-3-carboxylate

The final step in the synthesis of this compound is the esterification of the carboxylic acid group of its precursor. A common and well-established method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comyoutube.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (methanol) is typically used, which can also serve as the solvent. masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final methyl ester. masterorganicchemistry.com

Table 5: Fischer-Speier Esterification of 6-Hydroxybenzofuran-3-carboxylic Acid

| Reactants | Catalyst | Product | Key Reaction Conditions |

| 6-Hydroxybenzofuran-3-carboxylic acid and Methanol | Strong acid (e.g., H₂SO₄, HCl) | This compound | Excess methanol, heating (reflux). masterorganicchemistry.commasterorganicchemistry.com |

Design and Synthesis of Structurally Related Benzofuran-3-carboxylate Analogues

The generation of structurally diverse analogues of this compound is crucial for exploring structure-activity relationships (SAR). nih.gov Synthetic efforts are strategically directed towards modifying specific positions of the benzofuran nucleus to fine-tune the molecule's biological and physicochemical properties.

The C-2 position of the benzofuran ring is a primary target for introducing structural diversity, as substitutions at this site have been shown to be critical for biological activity. nih.gov A predominant strategy for this purpose is the palladium-catalyzed Suzuki cross-coupling reaction. acs.org This method allows for the efficient formation of a carbon-carbon bond between a C-2 boronic acid derivative of the benzofuran scaffold and various aryl or heteroaryl halides. acs.org

Another powerful technique is the direct C-H arylation, which forges a bond between the C-2 position of the benzofuran and an aryl iodide under palladium catalysis. nsf.gov This approach avoids the pre-functionalization required for Suzuki coupling, offering a more atom-economical route. nsf.gov Furthermore, electrophilic cyclization of o-iodoanisoles with terminal alkynes can yield 2,3-disubstituted benzofurans, providing another route to C-2 functionalized products. organic-chemistry.org

Table 1: Methodologies for C-2 Position Modification

| Methodology | Reagents/Catalyst | Type of Substituent Introduced | Reference |

|---|---|---|---|

| Suzuki Cross-Coupling | (3-(ethoxycarbonyl)benzofuran-2-yl)boronic acid, Aryl halide, PdCl2(dppf)·DCM, Na2CO3 | Aryl, Heteroaryl | acs.org |

| Direct C-H Arylation | Aryl iodide, Pd(OAc)2, Ag2O, 2-nitrobenzoic acid | Aryl | nsf.gov |

| Electrophilic Cyclization | o-Iodoanisoles, Terminal alkynes | Aryl, Vinyl | organic-chemistry.org |

| Palladium-Catalyzed Carbonylative Cyclization | o-Hydroxylarylacetylenes, PdI2-thiourea, CBr4 | Methyl | organic-chemistry.org |

The hydroxyl group at the C-6 position is a key site for structural diversification, offering a handle for various chemical transformations. Standard reactions for phenolic hydroxyl groups, such as etherification and esterification, can be readily applied to introduce a wide array of substituents. For instance, Williamson ether synthesis allows for the introduction of alkyl or arylalkyl groups, while acylation can be used to append ester functionalities.

Furthermore, the reactivity of adjacent positions can be exploited. For example, in related compounds containing a 6-acetyl group, condensation reactions with aromatic aldehydes can be performed to yield chalcones, which can then be cyclized to form pyrazoline derivatives. nih.gov This highlights how the C-6 position or its derivatives can serve as a platform for constructing more complex heterocyclic systems attached to the benzofuran core. nih.gov

Table 2: Potential Modifications at the C-6 Hydroxyl Group

| Reaction Type | General Reagents | Resulting Functional Group |

|---|---|---|

| Etherification (Williamson) | Alkyl halide, Base (e.g., K2CO3) | Ether (-OR) |

| Esterification | Acyl chloride or Carboxylic acid with coupling agent | Ester (-OC(O)R) |

| Sulfonate Ester Formation | Sulfonyl chloride (e.g., TsCl, MsCl), Base | Sulfonate Ester (-OSO2R) |

The methyl ester at the C-3 position represents another key site for modification. A common and effective strategy involves a two-step sequence: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation. acs.org The hydrolysis is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of solvents like tetrahydrofuran, methanol, and water. acs.org

The resulting benzofuran-3-carboxylic acid is then coupled with a desired amine to form an amide. acs.org This reaction is facilitated by peptide coupling reagents, such as N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU), in the presence of a non-nucleophilic base like triethylamine. acs.org This robust methodology allows for the synthesis of a large library of amide derivatives, enabling extensive exploration of the chemical space around this position. acs.orgresearchgate.net

Table 3: Two-Step Amide Synthesis at the C-3 Position

| Step | Reaction | Typical Reagents | Reference |

|---|---|---|---|

| 1 | Ester Hydrolysis | NaOH in THF/Methanol/Water | acs.org |

| 2 | Amide Coupling | Amine, TBTU, Triethylamine in DMF | acs.org |

The introduction of halogens into the benzofuran ring system is a well-established strategy for modulating a compound's biological activity. nih.gov Direct halogenation of the benzofuran core can be achieved using appropriate reagents. For instance, in a closely related analogue, methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, passing chlorine gas through a chloroform (B151607) solution of the substrate leads to chlorination at the C-4 position. nih.gov

Similarly, bromination can be accomplished. A solution of bromine in chloroform added dropwise to a solution of a related benzofuran derivative resulted in the formation of a dibromoacetyl group at the C-6 position, demonstrating the reactivity of side chains, although direct ring bromination is also a common transformation. nih.gov The introduction of halogen atoms can significantly alter the electronic properties of the ring and provide new vectors for further functionalization. nih.govresearchgate.net

Table 4: Examples of Halogenation on Benzofuran Analogues

| Halogen | Reagents | Position of Substitution | Starting Analogue | Reference |

|---|---|---|---|---|

| Chlorine | Cl2 gas (from KMnO4 + HCl) in CHCl3 | C-4 | Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | nih.gov |

| Bromine | Br2 in CHCl3 | 6-acetyl side chain | Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | nih.gov |

Photochemical Approaches in Benzofuran Derivative Synthesis

Photochemical reactions offer unique and powerful methods for the synthesis of complex molecular architectures, including the benzofuran ring system. researchgate.netnih.gov These approaches utilize light energy, often from UV lamps or visible light sources, to promote cyclization reactions that would be difficult to achieve through thermal methods. researchgate.netacs.org

One notable photochemical strategy involves the photocyclization of a hexatriene system to form the benzofuran core, followed by aromatization. researchgate.net Another approach is the visible-light-mediated cyclization of substrates like 1,6-enynes with bromomalonates, which proceeds through a radical-mediated pathway to afford substituted benzofurans. acs.org These methods can be highly efficient and may proceed under mild, environmentally friendly conditions, sometimes even in aqueous media, avoiding the need for photocatalysts or transition metals. researchgate.netacs.org

Structure Activity Relationship Sar and Computational Modeling of Benzofuran 3 Carboxylates

Elucidation of Structural Determinants for Biological Activity

The efficacy and selectivity of benzofuran-3-carboxylates are governed by the arrangement and nature of their constituent atoms and functional groups. SAR studies systematically modify the molecular structure to identify key determinants of biological activity.

The position and characteristics of substituents on the benzofuran (B130515) scaffold are critical determinants of biological activity. nih.gov Research has shown that even minor changes in substituent placement can lead to significant variations in potency and selectivity. For instance, ester or heterocyclic ring substitutions at the C-2 position have been found to be crucial for the cytotoxic activity of some benzofuran derivatives. nih.gov

The nature of the substituent also plays a vital role. Studies on 3,5-disubstituted benzofurans revealed that the introduction of electron-withdrawing groups, such as halogens or a nitrile group, resulted in moderate osteoblastogenic activity. jst.go.jp However, a strongly electron-withdrawing group like trifluoromethyl led to reduced activity. jst.go.jp In another series of compounds, the introduction of a sulfur atom into the substituent at the C-3 position of the benzofuran ring markedly improved inhibitory potency against ischemic cell death. nih.gov The antibacterial activity of 3-substituted benzofurans was found to be generally better when the substituent contained a sulfur atom compared to a nitrogen or phosphorus atom. nih.gov

| Position of Substitution | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| C-2 | Ester or Heterocyclic Ring | Crucial for cytotoxic activity | nih.gov |

| C-3 | Sulfur-containing group | Markedly improved ischemic cell death inhibitory potency | nih.gov |

| C-5 | Halogen, Nitrile (electron-withdrawing) | Moderate osteoblastogenic activity | jst.go.jp |

| C-5 | Trifluoromethyl (strong electron-withdrawing) | Reduced osteoblastogenic activity | jst.go.jp |

| N-phenyl ring (of a substituent) | Halogen at para position | Maximum cytotoxic activities recorded | nih.gov |

The hydroxyl (-OH) and ester (-COOR) or carboxylic acid (-COOH) groups are frequently pivotal for the biological activity of benzofuran derivatives. The phenolic hydroxyl group, as in Methyl 6-hydroxybenzofuran-3-carboxylate, is often crucial for modulating activity, such as anticancer effects. nih.gov This is attributed to its ability to act as a hydrogen-donating group, which promotes the formation of favorable interactions with the target protein. nih.gov The presence of both phenol (B47542) and chlorine groups in certain benzofuran derivatives increased the number of binding interactions, resulting in improved anticancer activity. nih.gov

The ester and carboxylic acid functionalities are also key components. The conversion between an ester and a carboxylic acid can significantly impact a molecule's properties, such as its ability to cross cell membranes and its binding interactions within a target's active site. Numerous studies focus on benzofuran-2-carboxylic or 3-carboxylic acid esters as active compounds, highlighting the importance of this functional group in classes of inhibitors. jst.go.jpnih.gov

The introduction of halogen atoms (bromine, chlorine, fluorine) into the benzofuran structure can significantly increase biological activities like anticancer potency. nih.govresearchgate.net This enhancement is often attributed to the formation of a "halogen bond," an attractive, non-covalent interaction between the electrophilic region of a halogen atom and a nucleophilic site on a target molecule, such as a protein. nih.govnih.gov This interaction can substantially improve the binding affinity of the compound for its target. nih.govacs.org

For example, the introduction of a 4-chlorophenyl moiety in one ligand series enhanced binding affinity for the target human Cathepsin L by a factor of 13 compared to the unsubstituted version, an effect attributed to halogen bonding. acs.org The position of the halogen is also a critical factor; maximum cytotoxic activity has been observed when a halogen atom is placed at the para position of an N-phenyl ring substituent. nih.gov The presence of bromine in a methyl or acetyl group attached to the benzofuran system was also found to increase cytotoxicity. nih.gov

The size (steric effects) and electronic properties of substituents on the periphery of the benzofuran ring exert significant control over biological activity. jst.go.jpnih.gov Steric hindrance can occur when bulky substituents prevent the molecule from fitting correctly into the binding site of a target protein. For instance, substitutions on the 2-position of an aniline (B41778) substrate led to significant drops in product yields, potentially due to steric hindrance on the nitrogen radicals. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Computational techniques, particularly molecular docking, are indispensable for understanding how benzofuran-3-carboxylates interact with their protein targets. These in silico methods provide predictive models of binding, guiding the rational design of more potent and selective compounds.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to another (the protein target) to form a stable complex. researchgate.netnih.gov This technique is crucial in structure-based drug design, allowing researchers to visualize the behavior of a ligand within the active site of a protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score in kcal/mol. orientjchem.orgnih.govjazindia.com

Docking studies on various benzofuran derivatives have successfully predicted their interactions with a range of protein targets, including those involved in cancer and Alzheimer's disease. researchgate.netacs.orgatmiyauni.ac.in These studies reveal specific amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov For example, docking of benzofuran-1,2,3-triazole hybrids into the EGFR kinase domain showed hydrogen bonding with residues Thr766 and Asp831. nih.gov In another study, novel benzofuran-1,3,4-oxadiazoles were screened against the Mycobacterium tuberculosis Pks13 enzyme, with the best compounds showing binding affinity scores comparable to or better than a known inhibitor. nih.gov These computational predictions provide a valuable framework for understanding the SAR of benzofuran-3-carboxylates and for prioritizing compounds for synthesis and biological testing. jazindia.com

| Compound Series | Protein Target | Predicted Binding Affinity/Score | Key Predicted Interactions | Reference |

|---|---|---|---|---|

| Benzofuran-1,3,4-oxadiazoles | M. tuberculosis Pks13 (5V3Y) | -14.11 to -14.82 kcal/mol | Strong binding within the active site | nih.gov |

| Benzofuran-azacyclic hybrids | AChE and BACE-1 | Not specified | Effective occupation of substrate channel and catalytic cleft | acs.org |

| Benzofuran-1,2,3-triazole hybrids | EGFR (4HJO) | Not specified | Hydrogen bonding with Thr766 and Asp831 | nih.gov |

| Novel Benzofuran derivatives | PI3K and VEGFR-2 | Not specified | Good interaction with essential residue Val851 for PI3K inhibition | researchgate.net |

| 4-Nitrophenyl functionalized benzofurans | Bovine Serum Albumin (BSA) | kD = 28.4 nM | Ligand housed in the interior of the protein structure | mdpi.com |

Natural Occurrence and Biosynthetic Considerations of Benzofuran Type Compounds

Isolation and Characterization from Plant and Fungal Sources

The structural core of benzofuran (B130515) is a recurring motif in numerous natural products isolated from various botanical and fungal species. nih.govresearchgate.net These compounds are particularly abundant in plant families such as Asteraceae, Moraceae, Fabaceae, and Rutaceae. nih.govacs.org Fungi, especially endophytic and marine-derived species, have also been identified as prolific producers of unique benzofuran derivatives. nih.govacs.org

The isolation process for these compounds typically involves extraction from the source organism using organic solvents, followed by a series of chromatographic techniques to separate and purify the individual constituents. Structural elucidation is then achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Several notable examples of naturally occurring benzofuran derivatives are detailed below, illustrating their prevalence and the diversity of their sources.

Table 1: Examples of Benzofuran-Type Compounds from Natural Sources

| Compound Name | Natural Source | Source Type | Reference |

|---|---|---|---|

| (S)-6-hydroxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid | Pinus strobus (Eastern White Pine) | Plant | researchgate.net |

| 4-acetyl-5-hydroxy-3,6,7-trimethylbenzofuran-2(3H)-one | Alternaria sp. (fungus associated with a sea cucumber) | Fungus | nih.govacs.org |

| Moracin D | Morus alba (White Mulberry) | Plant | acs.org |

| Cicerfuran | Cicer spp. (Chickpea) | Plant | acs.org |

| Radstrictin K | Fungus from Atacama Desert soil | Fungus | researchgate.net |

Ecological and Biological Significance of Naturally Occurring Benzofurans

Benzofuran derivatives isolated from natural sources exhibit a vast range of biological activities, which points to their significant ecological roles. In plants and fungi, these compounds often function as defense molecules against herbivores, insects, and pathogenic microorganisms. researchgate.net The production of such secondary metabolites can be a response to environmental stress, providing a chemical shield for the organism.

Many benzofurans act as phytoalexins, which are antimicrobial compounds synthesized by plants in response to fungal or bacterial infection. Cicerfuran, for instance, isolated from the roots of chickpeas, demonstrates notable antibacterial and antifungal properties, likely protecting the plant from soil-borne pathogens. acs.org Similarly, compounds isolated from lichens have shown potent antifungal activity against pathogenic fungi that cause significant economic loss in agriculture. researchgate.net

Beyond antimicrobial defense, some benzofurans possess allelopathic properties, meaning they can inhibit the growth of neighboring plants. Recent studies have highlighted the herbicidal potential of certain benzofuran derivatives, which show significant phytotoxic activity against model plant species and common weeds. semanticscholar.org This suggests a role in mediating plant-plant competition in ecosystems. The broad array of activities, including antioxidant, anti-inflammatory, and antiviral effects, underscores the importance of benzofurans as versatile biodynamic agents in their natural environments. researchgate.netnih.gov

Theoretical Aspects of Biosynthetic Pathways Leading to 6-Hydroxybenzofuran (B80719) Structures

The biosynthesis of the benzofuran nucleus in nature is complex and not fully elucidated for all structural types. However, the formation of these compounds is generally believed to proceed through one of two major metabolic routes: the phenylpropanoid pathway or the polyketide pathway, or a combination of both.

Phenylpropanoid Pathway: This pathway is fundamental in higher plants for the synthesis of a vast array of phenolic compounds. It begins with the amino acid phenylalanine. researchgate.net Through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), phenylalanine is converted to p-coumaroyl-CoA. researchgate.net This intermediate can undergo further hydroxylations and modifications. For a 6-hydroxybenzofuran structure, a precursor such as 2,4-dihydroxycinnamic acid or a related compound would likely be formed. The furan (B31954) ring is then typically formed via the cyclization of a side chain, which may involve oxidative cyclization of an acetylenic precursor or an isoprenoid unit attached to the phenolic ring.

Polyketide Pathway: This pathway is common in both fungi and bacteria. It involves the sequential condensation of small carboxylic acid units, typically starting with an acetyl-CoA unit and extending the chain with malonyl-CoA units. wikipedia.org A poly-β-keto chain is formed, which can then undergo intramolecular cyclization (aldol or Claisen condensations) and aromatization to generate diverse phenolic structures. youtube.com A benzofuran ring could be formed through specific folding and cyclization of the polyketide chain, followed by enzymatic modifications like hydroxylation, oxidation, and methylation to yield the final substituted product.

For many naturally occurring benzofurans, such as the moracins found in mulberry plants, a hybrid biosynthetic origin is proposed. The benzene (B151609) portion of the benzofuran core is likely derived from the phenylpropanoid pathway, while the furan ring and its substituents are formed from acetate (B1210297) units via the polyketide pathway. The formation of a 6-hydroxybenzofuran structure would thus theoretically involve the enzymatic assembly of these precursors, followed by a crucial hydroxylation step at the C-6 position of the nascent benzofuran ring, catalyzed by specific hydroxylases like cytochrome P450 monooxygenases. Subsequent modifications, such as the esterification at C-3 with a carboxyl group derived from an appropriate donor molecule, would lead to structures like Methyl 6-hydroxybenzofuran-3-carboxylate.

Future Directions and Research Opportunities

Rational Design of Next-Generation Benzofuran-3-carboxylate Analogues

The rational design of new benzofuran-3-carboxylate analogues is a key area of future research, leveraging an understanding of structure-activity relationships (SAR) and computational modeling to create compounds with enhanced potency and selectivity. mdpi.comnih.gov Fragment-based drug design (FBDD) offers a powerful strategy for developing novel inhibitors. For instance, a series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives were designed and synthesized as potent inhibitors of MAPK-interacting kinases (Mnks) using this approach. nih.govresearchgate.net This methodology allows for the systematic exploration of chemical space around the core scaffold to optimize interactions with the target protein.

Computational studies, including molecular docking, are instrumental in predicting the binding affinities and modes of interaction of newly designed analogues with their biological targets. nih.govresearchgate.net For example, molecular docking has been used to study benzofuran (B130515) derivatives as potential dual inhibitors of PI3K and VEGFR-2, providing insights into the binding interactions and guiding the synthesis of more effective compounds. nih.govresearchgate.netnih.gov The integration of computational screening with synthetic chemistry will accelerate the discovery of next-generation benzofuran-3-carboxylates with improved therapeutic profiles.

A critical aspect of rational design is the strategic introduction of various substituents to modulate the physicochemical and pharmacological properties of the lead compound. nih.gov SAR studies have shown that the nature and position of substituents on the benzofuran ring significantly influence biological activity. mdpi.comnih.govresearchgate.net For example, the introduction of halogen atoms has been shown to enhance the anticancer activity of some benzofuran derivatives. nih.gov Future design strategies will likely focus on creating hybrid molecules that combine the benzofuran-3-carboxylate core with other pharmacologically active moieties to achieve synergistic effects or multi-target activity. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The diverse pharmacological activities of benzofuran derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, suggest that this scaffold can interact with a wide range of biological targets. nih.govrsc.orgguidechem.com A significant future direction is the identification and validation of novel molecular targets for methyl 6-hydroxybenzofuran-3-carboxylate and its analogues.

One promising area is the development of inhibitors for enzymes that are critical for the survival of pathogenic microorganisms. For example, DNA gyrase B of Mycobacterium tuberculosis has been identified as a target for substituted benzofurans, opening avenues for the development of new anti-tuberculosis agents. nih.gov

In the context of cancer therapy, benzofuran derivatives have shown potential to inhibit various targets involved in tumor progression and metastasis. mdpi.comnih.govnih.gov The urokinase-type plasminogen activator (uPA) system, which plays a key role in cancer invasion, is a potential target for amiloride-based benzofuran derivatives. mdpi.com Furthermore, some benzofuran derivatives have demonstrated inhibitory activity against cyclin-dependent kinase 8 (CDK8), a target implicated in certain cancers. nih.gov

Beyond oncology and infectious diseases, the exploration of benzofuran-3-carboxylates for other therapeutic applications is warranted. For instance, novel benzofuran derivatives have been shown to promote osteoblast differentiation, with CDK8 being a potential target, suggesting their utility in treating osteoporosis. nih.gov The wide range of biological activities reported for this class of compounds underscores the potential for discovering new therapeutic applications by screening against a diverse panel of biological targets.

Integration of Advanced Synthetic Methodologies for Compound Libraries

The efficient synthesis of diverse libraries of benzofuran-3-carboxylate analogues is crucial for exploring their therapeutic potential. acs.org Future research will focus on the integration of advanced and innovative synthetic methodologies to facilitate the rapid generation of these compound libraries.

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of functionalized benzofurans. nih.govorganic-chemistry.org Techniques such as C-H activation and functionalization allow for the direct introduction of various substituents onto the benzofuran core, providing a streamlined approach to structural diversification. mdpi.com The combination of directing group strategies with C-H arylation and subsequent transamidation offers an efficient route to elaborate benzofuran-2-carboxamide derivatives. mdpi.com

Diversity-oriented synthesis (DOS) is another key strategy for creating libraries of structurally diverse and complex benzofuran derivatives from simple starting materials. acs.org This approach, which utilizes a variety of cyclization and functionalization reactions, can generate compounds with distinct three-dimensional shapes, increasing the probability of finding hits against new biological targets. acs.org

Development of Benzofuran-Based Chemical Probes for Biological Systems

Benzofuran derivatives, with their inherent fluorescence properties, are attractive scaffolds for the development of chemical probes to study biological systems. nih.govnih.govresearchgate.net Future research will focus on designing and synthesizing novel benzofuran-based probes with optimized photophysical properties for various bioimaging applications. nih.govnih.govresearchgate.net

The modulation of the benzofuran structure by introducing electron-donating or electron-withdrawing groups can fine-tune the fluorescence emission and Stokes shift, making them suitable for use as fluorescent markers in cellular imaging. nih.govnih.gov For example, benzofuran derivatives have been explored as fluorescent probes for the detection of specific analytes, such as hydrogen polysulfide, in biological samples. researchgate.net

The design of "turn-on" fluorescent probes, where the fluorescence is quenched in the absence of the target and enhanced upon binding, is a particularly active area of research. researchgate.net These probes offer high sensitivity and selectivity for imaging specific ions or molecules within cells. mdpi.comsemanticscholar.org The development of benzofuran-based probes with these characteristics will provide valuable tools for understanding the roles of various species in cellular processes.

Furthermore, the conjugation of benzofuran fluorophores to proteins or other biomolecules can be used to track their localization and dynamics within living cells. nih.govnih.gov The application of these probes in advanced microscopy techniques will enable real-time visualization of biological events with high spatial and temporal resolution, providing new insights into cellular function and disease mechanisms. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-hydroxybenzofuran-3-carboxylate, and how can reaction conditions be tailored to improve yield?

- The compound can be synthesized via cyclization of substituted phenolic esters under acidic or basic conditions. A common approach involves esterification of 6-hydroxybenzofuran-3-carboxylic acid with methanol using catalytic sulfuric acid . To improve yield, optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify via column chromatography with gradient elution .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : Use - and -NMR in DMSO-d6 to resolve hydroxyl proton shifts (δ ~10–12 ppm) and ester carbonyl signals (δ ~165–170 ppm). Assign benzofuran ring protons using COSY and NOESY for spatial correlations .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H] at m/z 206.1). Fragmentation patterns should align with loss of COOCH3 (44 Da) and hydroxyl groups .

Q. How can purity and stability of this compound be validated for experimental reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.